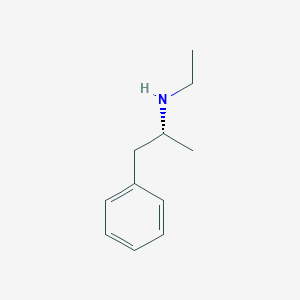

Etilamfetamine, (R)-

Description

Contextualization within Amphetamine-Type Stimulants (ATS) Chemical Space

Amphetamine-Type Stimulants (ATS) constitute a broad category of synthetic psychoactive substances that are structurally related to the parent compound, amphetamine. acic.gov.au This group includes well-known substances such as amphetamine and methamphetamine, as well as a variety of other derivatives. cambridge.orgscielo.org.mx The defining chemical feature of this class is a phenethylamine (B48288) core structure. scielo.org.mxmdpi.com

ATS primarily exert their effects on the central nervous system by increasing the synaptic concentrations of catecholamine neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862). acic.gov.auontosight.ai Etilamfetamine, also known as N-ethylamphetamine, fits squarely within this chemical space. hmdb.ca It is a structural analogue of methamphetamine, differing by the substitution of an ethyl group for the methyl group on the nitrogen atom of the amphetamine backbone. hmdb.cawikipedia.org This seemingly minor modification in its molecular structure places it among the diverse range of N-substituted amphetamine derivatives explored in scientific research.

Significance of Chirality in Phenethylamine Chemistry and Biological Activity

The concept of chirality is fundamental to understanding the pharmacology of many phenethylamines, including etilamfetamine. google.com The presence of a stereocenter at the alpha-carbon (the carbon atom adjacent to the amino group) means that the molecule is "chiral" and can exist in two non-superimposable mirror-image forms, known as enantiomers. scielo.org.mxgoogle.com These are designated as the (R)- and (S)-enantiomers.

This stereoisomerism is of paramount pharmacological significance because biological systems, such as receptors and enzymes, are themselves chiral. nih.gov Consequently, enantiomers of a chiral drug can exhibit substantial differences in their biological activity. nih.govnih.gov In the realm of amphetamines, the (S)-enantiomer (dextroamphetamine) is generally several times more potent as a central nervous system stimulant than the (R)-enantiomer (levoamphetamine). scielo.org.mx

(R)-Etilamfetamine is the specific (R)-enantiomer of N-ethylamphetamine. Research indicates that, similar to other amphetamines, its pharmacological activity differs from its (S)-counterpart. Studies have shown that (R)-Etilamfetamine is primarily a dopamine-releasing agent, but it possesses weaker effects on norepinephrine and serotonin (B10506) systems when compared to the (S)-enantiomer. vulcanchem.com This enantioselectivity highlights how the three-dimensional arrangement of atoms critically influences the molecule's interaction with monoamine transporters. vulcanchem.com

Overview of (R)-Etilamfetamine's Position in Contemporary Academic Inquiry

The academic interest in (R)-Etilamfetamine has evolved over time. The compound was initially developed in the early 20th century and saw some use as an appetite suppressant in the 1950s under the trade name Apetinil. hmdb.cancats.iomdpi.com However, it was largely supplanted by other compounds and did not achieve widespread clinical use. hmdb.ca

In contemporary research, (R)-Etilamfetamine is primarily studied within the fields of analytical chemistry, toxicology, and pharmacology. Its status as a controlled substance in many jurisdictions means that its identification in forensic samples is a key area of focus. vulcanchem.comnih.gov This necessitates the development of sophisticated analytical methods, such as gas or liquid chromatography coupled with mass spectrometry (GC-MS or LC-MS/MS), that can distinguish between the (R)- and (S)-enantiomers. vulcanchem.compatsnap.comresearchgate.net Such chiral resolution is crucial for accurately interpreting toxicological findings. nih.govvulcanchem.com

Furthermore, (R)-Etilamfetamine serves as a valuable tool compound in pharmacological research to probe the stereochemical requirements of monoamine transporters. vulcanchem.com Comparative studies of the (R)- and (S)-enantiomers of etilamfetamine and related compounds help to elucidate the specific molecular interactions that govern the potency and selectivity of stimulant drugs. vulcanchem.com

Data Tables

Table 1: Chemical Properties of (R)-Etilamfetamine

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2R)-N-ethyl-1-phenylpropan-2-amine | hmdb.cavulcanchem.com |

| Other Names | (R)-(-)-N-ethylamphetamine, Etilamfetamine | ontosight.aihmdb.ca |

| Molecular Formula | C₁₁H₁₇N | hmdb.ca |

| Molecular Weight | 163.264 g/mol | hmdb.ca |

| Monoisotopic Mass | 163.1361 g/mol | hmdb.cavulcanchem.com |

| InChI Key | YAGBSNMZQKEFCO-SSDOTTSWSA-N | vulcanchem.com |

| SMILES | CCNC([C@H])(C)Cc1ccccc1 | hmdb.cavulcanchem.com |

Table 2: Comparative Pharmacological Profile of Amphetamine Enantiomers

| Compound/Enantiomer | Primary Mechanism | Relative Potency/Key Findings | Source |

|---|---|---|---|

| (S)-Amphetamine | Dopamine & Norepinephrine Releaser | 3-4 times more potent CNS stimulant than (R)-enantiomer. | scielo.org.mx |

| (R)-Amphetamine | Dopamine & Norepinephrine Releaser | Less potent CNS stimulant with more pronounced peripheral effects. | scielo.org.mx |

| (S)-Etilamfetamine | Dopamine, Norepinephrine & Serotonin Releaser | More potent than the (R)-enantiomer. | vulcanchem.com |

| (R)-Etilamfetamine | Primarily a Dopamine Releaser | Weaker effects on norepinephrine and serotonin systems compared to the (S)-enantiomer. Subjective euphoric effects are less pronounced than (S)-enantiomers. | vulcanchem.com |

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| (R)-Etilamfetamine |

| 3,4-methylenedioxymethamphetamine (MDMA) |

| Amphetamine |

| Benzphetamine |

| Dopamine |

| Epinephrine |

| Etilamfetamine |

| Fenfluramine (B1217885) |

| Formoterol |

| Levoamphetamine |

| Methamphetamine |

| Methylphenidate |

| Norepinephrine |

| Pemoline |

| Phenmetrazine |

| Phentermine |

| Serotonin |

Structure

3D Structure

Properties

CAS No. |

33817-12-8 |

|---|---|

Molecular Formula |

C11H17N |

Molecular Weight |

163.26 g/mol |

IUPAC Name |

(2R)-N-ethyl-1-phenylpropan-2-amine |

InChI |

InChI=1S/C11H17N/c1-3-12-10(2)9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3/t10-/m1/s1 |

InChI Key |

YAGBSNMZQKEFCO-SNVBAGLBSA-N |

Isomeric SMILES |

CCN[C@H](C)CC1=CC=CC=C1 |

Canonical SMILES |

CCNC(C)CC1=CC=CC=C1 |

Origin of Product |

United States |

Stereochemical Synthesis of R Etilamfetamine

Enantioselective Synthetic Routes for N-Ethyl-α-methylphenethylamine

The direct synthesis of the (R)-enantiomer of etilamfetamine in high purity is a primary goal to avoid the subsequent, often less efficient, separation of enantiomers. This is achieved through asymmetric synthesis, a process that preferentially forms one enantiomer over the other.

Chiral Auxiliaries and Catalysis in Asymmetric Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary is removed. For the synthesis of chiral amines like (R)-Etilamfetamine, auxiliaries such as pseudoephedrine and the more recent pseudoephenamine have proven effective. nih.govharvard.edunih.gov These auxiliaries can be used to direct the alkylation of an enolate with high diastereoselectivity. The resulting diastereomers can then be separated, and subsequent cleavage of the auxiliary yields the desired enantiomerically enriched amine.

Pseudoephenamine, in particular, has been highlighted as a versatile chiral auxiliary for asymmetric synthesis, offering excellent stereocontrol in alkylation reactions. nih.govharvard.edunih.gov

Asymmetric catalysis is another powerful tool for establishing stereocenters. While specific catalysts for the direct enantioselective synthesis of (R)-Etilamfetamine are not extensively documented in publicly available literature, the principles of asymmetric catalysis are broadly applicable. This can involve the use of chiral catalysts to facilitate reactions such as asymmetric reduction of a suitable prochiral precursor.

Precursor Chemistry and Stereocontrolled Transformations

The stereocontrolled synthesis of (R)-Etilamfetamine relies heavily on the selection and manipulation of appropriate precursor molecules. A notable approach involves the use of chiral aziridine (B145994) phosphoramidate (B1195095) compounds. google.comgoogle.com A patented process describes the synthesis of dex-N-ethylamphetamine ((S)-Etilamfetamine), which can be adapted to produce the (R)-enantiomer by starting with the opposite enantiomer of the chiral precursor. This process involves the stereospecific and regioselective cuprate (B13416276) addition to an aziridine phosphoramidate. google.comgoogle.com

The general synthetic strategy can be outlined as follows:

Formation of a chiral aziridine precursor: This is a critical step where the stereochemistry is set.

Regioselective ring-opening: The aziridine ring is opened by an organometallic reagent, such as a phenyl cuprate, to introduce the phenyl group at the desired position with inversion of stereochemistry.

N-Alkylation: The nitrogen atom is then ethylated.

Deprotection: Finally, the protecting group on the nitrogen is removed to yield the target (R)-Etilamfetamine.

The choice of precursors is critical, with compounds like β-methyl-β-nitrostyrene derivatives serving as important intermediates in the synthesis of amphetamine-like drugs. nih.gov The stereochemistry of the final product is dictated by the stereochemistry of the starting materials and the reaction mechanisms employed.

Strategies for Optical Resolution of Racemic Etilamfetamine

When a synthetic route produces a racemic mixture (an equal mixture of (R)- and (S)-enantiomers), optical resolution is necessary to isolate the desired (R)-enantiomer. The most common method for resolving racemic amines is through the formation of diastereomeric salts.

This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction produces a pair of diastereomeric salts, which have different physical properties, such as solubility. This difference in solubility allows for their separation by fractional crystallization.

Commonly used chiral resolving agents for amphetamine and its derivatives include tartaric acid and its derivatives. A Hungarian patent describes a process for the optical resolution of methamphetamine using O,O'-di-p-toluoyl-R,R-tartaric acid, a method that could be adapted for etilamfetamine. google.com

The general procedure for diastereomeric salt resolution is as follows:

Salt Formation: The racemic etilamfetamine is reacted with an enantiomerically pure chiral acid in a suitable solvent.

Fractional Crystallization: The less soluble diastereomeric salt preferentially crystallizes out of the solution.

Isolation: The crystals are isolated by filtration.

Liberation of the Free Base: The desired enantiomer is then liberated from the purified diastereomeric salt by treatment with a base.

The efficiency of the resolution depends on the choice of the resolving agent, the solvent, and the crystallization conditions.

Assessment of Enantiomeric Purity in Synthetic Products

After synthesis or resolution, it is crucial to determine the enantiomeric purity of the (R)-Etilamfetamine product. This is typically expressed as enantiomeric excess (ee), which is a measure of how much more of one enantiomer is present compared to the other. Several analytical techniques are employed for this purpose.

Chromatographic Methods:

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating enantiomers. It can be performed directly, using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, or indirectly. sigmaaldrich.com

Indirect Chiral HPLC: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. restek.comnih.govnih.gov These diastereomers can then be separated on a standard achiral HPLC column.

Gas Chromatography-Mass Spectrometry (GC-MS): Similar to HPLC, GC can be used for chiral separations, often after derivatization of the analyte with a chiral reagent to form diastereomers that can be separated on a standard GC column. gtfch.org

Capillary Electrophoresis (CE): This technique has also been successfully employed for the simultaneous chiral separation of various amphetamine-type stimulants, including d,l-N-ethylamphetamine. nih.gov

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral derivatizing agents can also be used in conjunction with NMR spectroscopy to determine enantiomeric purity. proquest.com The resulting diastereomers will have distinct signals in the NMR spectrum, allowing for their quantification.

A summary of common analytical techniques for assessing enantiomeric purity is presented in the table below.

| Analytical Technique | Principle of Separation/Detection | Key Advantages |

| Chiral HPLC (Direct) | Differential interaction of enantiomers with a chiral stationary phase. | Direct analysis without derivatization. |

| Chiral HPLC (Indirect) | Formation of diastereomers with a chiral derivatizing agent, followed by separation on an achiral column. | Can be performed on standard HPLC systems. |

| Chiral GC-MS | Separation of diastereomeric derivatives on a standard GC column. | High resolution and sensitivity. |

| Capillary Electrophoresis | Differential migration of enantiomers in the presence of a chiral selector in the electrolyte. | High efficiency and low sample consumption. |

| NMR Spectroscopy | Formation of diastereomers with a chiral derivatizing agent, leading to distinct NMR signals. | Provides structural information in addition to purity. |

Molecular and Cellular Pharmacodynamics of R Etilamfetamine: Preclinical Investigations

Interactions with Monoamine Transporter Systems

(R)-Etilamfetamine primarily exerts its effects by interacting with the transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT), leading to the release of these neurotransmitters.

Dopamine Transporter (DAT) Affinity and Functional Consequences

Serotonin Transporter (SERT) Interaction Profile

Compared to its effects on DAT and NET, (R)-etilamfetamine has a considerably weaker interaction with the serotonin transporter. The EC₅₀ value for serotonin release is reported to be 333 nM, indicating a lower potency in inducing serotonin efflux compared to dopamine and norepinephrine. nih.gov This profile suggests that (R)-etilamfetamine is a norepinephrine-dopamine releasing agent (NDRA) with only weak effects on the serotonergic system. nih.gov

| Monoamine Transporter | Functional Assay (EC₅₀) |

| Dopamine Transporter (DAT) | 28.8 nM |

| Norepinephrine Transporter (NET) | 44.1 nM |

| Serotonin Transporter (SERT) | 333 nM |

Ligand-Receptor Binding Studies

Beyond its interactions with monoamine transporters, the pharmacodynamics of (R)-etilamfetamine also involve direct binding to certain neurotransmitter receptors.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism and Related Signaling Pathways

The interaction of etilamfetamine with the Trace Amine-Associated Receptor 1 (TAAR1) appears to be species-dependent and is a subject of some conflicting reports. One study found that etilamfetamine acts as a partial agonist at the rat TAAR1, with a binding affinity (Ki) of 2,500 nM and an EC₅₀ of 880 nM for receptor activation. nih.gov However, the same research indicated that it is inactive as an agonist at the mouse and human TAAR1, with Ki and/or EC₅₀ values greater than 10,000 nM. nih.gov Another study reported very little capacity for ethylamphetamine to activate the rat TAAR1. nih.gov

When activated, TAAR1 is known to couple to Gαs proteins, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). mdpi.com This signaling cascade can subsequently activate protein kinase A (PKA) and protein kinase C (PKC). nih.gov Through these pathways, TAAR1 activation can modulate the function of monoamine transporters. nih.gov

| Receptor | Species | Binding Affinity (Ki) | Functional Activity (EC₅₀) | Efficacy (Emax) |

| TAAR1 | Rat | 2,500 nM | 880 nM | 62% (Partial Agonist) |

| TAAR1 | Mouse | >10,000 nM | >10,000 nM | Inactive |

| TAAR1 | Human | >10,000 nM | >10,000 nM | Inactive |

Exploration of Other Neurotransmitter Receptor Engagements in Vitro

Comprehensive in vitro screening of (R)-etilamfetamine against a broad panel of other neurotransmitter receptors is not extensively detailed in the currently available scientific literature. Therefore, its engagement with other receptors remains an area for further investigation.

Mechanisms of Neurotransmitter Release and Reuptake Inhibition

The primary mechanism of action for amphetamine-class stimulants involves their interaction with plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). nih.gov These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signaling. nih.gov (R)-Etilamfetamine, like other amphetamines, acts as a substrate for these transporters, leading to both the inhibition of neurotransmitter reuptake and the promotion of non-exocytotic neurotransmitter release, a process known as reverse transport or efflux. nih.govdrugbank.com

Transporter-mediated exchange diffusion is a process where the amphetamine molecule is transported into the presynaptic neuron by the monoamine transporter. This influx disrupts the normal function of the transporter and reverses its direction of transport, causing the release of neurotransmitters from the cytoplasm into the synapse. nih.gov

Preclinical in vitro studies have quantified the potency of dextroethylamphetamine, the dextrorotatory enantiomer of etilamfetamine, in inducing the release of norepinephrine, dopamine, and serotonin. The half-maximal effective concentration (EC50) values, which represent the concentration of the drug that elicits half of its maximal effect, provide a measure of its potency as a releasing agent at each transporter.

The dextrorotatory enantiomer of etilamfetamine, dextroethylamphetamine, has been reported to have EC50 values of 44.1 nM for norepinephrine release, 28.8 nM for dopamine release, and 333 nM for serotonin release. wikipedia.org These findings indicate that dextroethylamphetamine is a potent norepinephrine-doping releasing agent with weaker effects on serotonin. wikipedia.org Racemic ethylamphetamine is a potent dopamine-releasing agent with an EC50 value of 88.5 nM. wikipedia.org

EC50 Values for Neurotransmitter Release by Dextroethylamphetamine

| Neurotransmitter Transporter | EC50 (nM) |

|---|---|

| Norepinephrine (NET) | 44.1 |

| Dopamine (DAT) | 28.8 |

| Serotonin (SERT) | 333 |

Data sourced from in vitro studies on the dextrorotatory enantiomer of etilamfetamine. wikipedia.org

While specific research on the intracellular signaling cascades activated by (R)-Etilamfetamine is limited, the broader class of amphetamines is known to initiate a series of intracellular events that modulate transporter function and trafficking. These events are not solely dependent on the extracellular interaction with the transporter but are triggered by the presence of the amphetamine molecule within the neuron.

Amphetamines have been shown to activate intracellular signaling pathways that lead to the internalization of the dopamine transporter. nih.gov This process, known as transporter trafficking, involves the removal of transporters from the cell surface, which can lead to long-lasting changes in dopamine homeostasis. The molecular mechanism for this trafficking is initiated by intracellular amphetamine.

One of the key signaling pathways implicated in amphetamine-induced transporter trafficking is the activation of the small GTPase RhoA. nih.gov Amphetamine, once inside the cell, can activate RhoA, which in turn mediates the endocytosis of the dopamine transporter. nih.gov This effect has been observed in both neuronal cells and non-neural cell lines transfected with the dopamine transporter, indicating that it is a direct effect of the drug on intracellular signaling components. nih.gov

Furthermore, amphetamine can modulate cAMP concentrations, leading to the stimulation of protein kinase A (PKA). nih.gov PKA can then phosphorylate RhoA, which can influence its activity and consequently the trafficking of the dopamine transporter. nih.gov These signaling events, involving both RhoA and PKA, occur independently of amphetamine's effects on intracellular dopamine levels. nih.gov

Phosphorylation of the dopamine transporter itself is another critical regulatory mechanism. Amphetamines have been shown to stimulate the phosphorylation of specific residues on the N-terminus of the dopamine transporter. This phosphorylation can alter the transporter's conformation and function, impacting both dopamine uptake and efflux. While this has been demonstrated for amphetamine and methamphetamine, specific data for (R)-Etilamfetamine is not currently available.

Metabolic Transformations of Etilamfetamine in Non Human Biological Systems

N-Dealkylation Pathways and Primary Metabolite Formation (e.g., Amphetamine)

The biotransformation of similar N-alkylated amphetamines, such as methamphetamine, also follows this N-dealkylation pathway, yielding amphetamine as a primary metabolite. frontiersin.org In dogs, for example, approximately 5-7% of methamphetamine is N-demethylated to amphetamine. frontiersin.org This highlights a common metabolic route for this class of compounds across different non-human species.

Identification of Additional Biotransformation Products

Beyond N-dealkylation, the metabolism of amphetamines can lead to a variety of other biotransformation products. While specific data for (R)-etilamfetamine is limited, studies on the closely related compound amphetamine in various animal models reveal several other metabolic possibilities. These include aromatic hydroxylation, which introduces a hydroxyl group onto the phenyl ring, and deamination. nih.gov

For example, in the rat, a major metabolite of amphetamine is conjugated 4-hydroxyamphetamine. nih.gov In the guinea pig, the primary metabolic route for amphetamine is deamination, leading to the formation of benzoic acid and its conjugates. nih.gov The mouse excretes a mix of unchanged amphetamine, 4-hydroxyamphetamine, and benzoic acid with its conjugates. nih.gov Rabbits exhibit a unique metabolic profile, excreting mainly benzoic acid, a precursor to 1-phenylpropan-2-one, and conjugated 1-phenylpropan-2-ol. nih.gov

Although these findings are for amphetamine, they suggest that (R)-etilamfetamine could potentially undergo similar transformations following the initial N-dealkylation to amphetamine. Further research is needed to specifically identify the full range of metabolites for (R)-etilamfetamine in different preclinical species.

Enzymatic Systems Implicated in Preclinical Metabolism of Etilamfetamine Enantiomers

The metabolism of amphetamines, including etilamfetamine, is primarily carried out by the cytochrome P450 (CYP) family of enzymes located mainly in the liver. fastercapital.comcontemporaryclinic.com These enzymes are responsible for the oxidative metabolism of a vast number of drugs and other foreign compounds. fastercapital.commdpi.com

Specifically, CYP2D6 is a key enzyme in the metabolism of amphetamines. contemporaryclinic.com It is involved in both the N-dealkylation and aromatic hydroxylation of these compounds. nih.govnewhaven.edu For instance, CYP2D6 has been shown to catalyze the N-dealkylation of various N,N-dialkylated amphetamines. nih.gov In the case of methamphetamine, CYP2D6 is responsible for its conversion to amphetamine. newhaven.edunih.gov

Other CYP isozymes may also play a role. For related methylenedioxyamphetamines, while CYP2D6 is the primary enzyme for demethylenation, CYP1A2, CYP2B6, and CYP3A4 can also contribute to their oxidative metabolism. nih.gov CYP2B6, in particular, has been strongly correlated with the N-deethylation of N-ethyl-3,4-methylenedioxyamphetamine (MDE). nih.gov Given the structural similarities, it is plausible that these enzymes are also involved in the metabolism of (R)-etilamfetamine.

The activity of these enzymes can be influenced by various factors, leading to differences in metabolism between individuals and species. mdpi.com

Stereoselective Metabolism of (R)-Etilamfetamine

Metabolism of chiral drugs like etilamfetamine can be stereoselective, meaning that one enantiomer is metabolized differently or at a different rate than the other. news-medical.net This has been observed for amphetamines in general. mdpi.com

In the case of methamphetamine, its metabolism is enantioselective, with the formation of amphetamine showing the highest degree of isomer selectivity. nih.gov Specifically, a smaller percentage of the R-(-)-enantiomer of methamphetamine is converted to its corresponding amphetamine metabolite compared to the S-(+)-enantiomer. nih.gov This suggests that the enzymes responsible for N-dealkylation may have a preference for the S-(+)-enantiomer. Consequently, a higher percentage of the R-(-)-methamphetamine is excreted unchanged compared to the S-(+)-enantiomer. nih.gov

While direct studies on the stereoselective metabolism of (R)-etilamfetamine are not extensively detailed in the provided search results, the findings for methamphetamine strongly suggest that the metabolism of etilamfetamine is also likely to be stereoselective. It is reasonable to infer that the (R)-enantiomer of etilamfetamine may be metabolized at a different rate than its (S)-enantiomer, potentially leading to different pharmacokinetic profiles and durations of action.

Table of Metabolites in Non-Human Species

| Species | Parent Compound | Metabolite | Metabolic Pathway |

|---|---|---|---|

| Various | Etilamfetamine | Amphetamine | N-Dealkylation wikipedia.org |

| Rat | Amphetamine | Conjugated 4-hydroxyamphetamine | Aromatic Hydroxylation nih.gov |

| Guinea Pig | Amphetamine | Benzoic acid and its conjugates | Deamination nih.gov |

| Mouse | Amphetamine | 4-hydroxyamphetamine, Benzoic acid and its conjugates | Aromatic Hydroxylation, Deamination nih.gov |

| Rabbit | Amphetamine | Benzoic acid, precursor of 1-phenylpropan-2-one, conjugated 1-phenylpropan-2-ol | Deamination and other pathways nih.gov |

Table of Implicated Enzymatic Systems

| Enzyme Family | Specific Enzyme | Role in Amphetamine Metabolism |

|---|---|---|

| Cytochrome P450 | CYP2D6 | N-dealkylation, Aromatic hydroxylation contemporaryclinic.comnih.govnewhaven.edu |

| Cytochrome P450 | CYP1A2 | Potential contribution to oxidative metabolism nih.gov |

| Cytochrome P450 | CYP2B6 | Potential contribution to oxidative metabolism, N-deethylation nih.gov |

| Cytochrome P450 | CYP3A4 | Potential contribution to oxidative metabolism nih.gov |

Structure Activity Relationship Sar Studies of R Etilamfetamine and Analogues

Influence of N-Alkyl Chain Length on Monoamine Releasing Potency and Selectivity

A well-established principle in the SAR of amphetamines is that the length of the N-alkyl substituent plays a crucial role in determining the potency and mechanism of action at monoamine transporters. nih.gov Generally, as the length of the N-alkyl chain increases, the potency as a monoamine releasing agent decreases. nih.govacs.org

Research on a series of N-alkylated amphetamines demonstrates a clear trend: potency at the dopamine (B1211576) transporter diminishes as the alkyl chain is extended from no substitution (amphetamine) to methyl (methamphetamine), ethyl (etilamfetamine), propyl (propylamphetamine), and butyl (butylamphetamine). nih.gov For instance, propylamphetamine acts as only a weak dopamine reuptake inhibitor rather than a releaser, and butylamphetamine is essentially inactive as either a releaser or reuptake inhibitor at DAT. nih.govresearchgate.net

This trend is not limited to the parent amphetamine structure. Studies on analogues such as 4-methylamphetamine (4-MA) have produced similar findings. Lengthening the N-alkyl substituent from methyl to ethyl, propyl, and butyl results in a stepwise decrease in the potency to inhibit uptake at DAT, NET, and SERT. acs.orgmdpi.com Furthermore, this modification leads to a significant reduction in the efficacy of monoamine release, particularly at DAT and NET. acs.org While N-methyl-4-MA is an efficacious releaser at DAT, the N-ethyl, N-propyl, and N-butyl analogues show progressively reduced releasing capabilities. acs.org This suggests that the larger alkyl groups may hinder the optimal orientation of the molecule within the transporter protein, transitioning its function from a substrate (releaser) to a blocker (reuptake inhibitor) or an inactive compound. portlandpress.com

| Compound | Transporter | Uptake Inhibition IC50 (nM) | Release EC50 (nM) |

| N-Methyl-4-MA | DAT | 233 | 118 |

| NET | 114 | 43 | |

| SERT | 1024 | 227 | |

| N-Ethyl-4-MA | DAT | 598 | 267 |

| NET | 321 | 89 | |

| SERT | 1968 | 487 | |

| N-Propyl-4-MA | DAT | 1860 | >10,000 |

| NET | 1243 | >10,000 | |

| SERT | 5066 | 1341 | |

| N-Butyl-4-MA | DAT | 5040 | >10,000 |

| NET | 3448 | >10,000 | |

| SERT | >10,000 | 5691 | |

| Data derived from studies on N-substituted 4-methylamphetamine (4-MA) analogues in rat brain synaptosomes. acs.org |

Stereochemical Determinants of Pharmacological Profiles

Stereochemistry is a critical factor influencing the pharmacological activity of phenethylamines. The two enantiomers of a chiral amphetamine derivative, designated as (R) and (S), often exhibit distinct potencies and selectivities for the monoamine transporters. acs.org

For amphetamine itself, the (S)-enantiomer (dextroamphetamine) is significantly more potent as a catecholamine (dopamine and norepinephrine) releaser than the (R)-enantiomer. In the case of etilamfetamine, the dextrorotatory or (S)-enantiomer is a potent norepinephrine-dopamine releasing agent with EC50 values of 44.1 nM for norepinephrine (B1679862) and 28.8 nM for dopamine, while showing much weaker effects on serotonin (B10506) release (EC50 of 333 nM). nih.gov In contrast, (R)-Etilamfetamine is understood to be a less potent dopamine-releasing agent compared to its (S)-counterpart, with weaker effects on the norepinephrine and serotonin systems. nih.govresearcher.life

This stereoselectivity is a common theme among N-alkylated amphetamine analogues. Studies on the optical isomers of N-alkylated 4-methylamphetamines have shown that the S(+) enantiomers are consistently more potent than the R(-) enantiomers. acs.org For example, S(+)N-methyl-4-MA is a potent and efficacious releaser at DAT, NET, and SERT, whereas R(-)N-methyl-4-MA is a less potent releaser. acs.org Similarly, the R(-)ethyl analogue of 4-MA is less potent than the S(+)ethyl version, although it displays a comparable pharmacological profile, characterized by decreased efficacy at DAT while retaining release activity at NET and SERT. acs.org This suggests that the stereocenter's configuration directly impacts the binding affinity and functional interaction with the transporters.

In some substituted amphetamines, the difference is even more pronounced. For instance, in the case of fenfluramine (B1217885) (3-trifluoromethyl-N-ethylamphetamine), the (S)-enantiomer (dexfenfluramine) is a potent serotonin releaser, while the (R)-enantiomer (levofenfluramine) is virtually inactive as a dopamine or norepinephrine reuptake inhibitor or releaser. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Etilamfetamine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net For amphetamine derivatives, QSAR studies help to identify the key molecular features that govern their potency and selectivity at DAT, NET, and SERT. portlandpress.comresearchgate.net These models use mathematical equations to relate physicochemical descriptors—such as steric, electronic, and hydrophobic properties—to pharmacological activity.

While specific QSAR models for (R)-Etilamfetamine are not widely published, studies on broader series of phenethylamines and cathinone (B1664624) analogues provide valuable insights. These analyses have been instrumental in differentiating molecular properties that favor substrate-type activity (releasing) versus inhibitor-type activity (blocking). portlandpress.com Key structural features identified through QSAR include the nature and size of substituents on the phenyl ring and the N-alkyl group. portlandpress.com

For example, QSAR studies on para-substituted cathinone analogues have shown that the steric volume of the substituent at the 4-position of the phenyl ring is a critical determinant of DAT versus SERT selectivity. nih.govacs.orgnih.gov Larger substituents tend to shift selectivity toward SERT. acs.org Similarly, QSAR models have confirmed that increasing the N-alkyl chain length is a key feature that reduces activity at DAT and NET. portlandpress.comacs.org

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), have been applied to various monoamine transporter ligands. mdpi.commdpi.com These models provide a 3D map of favorable and unfavorable regions for steric and electrostatic interactions around the aligned molecules. For a series of phenethylamine (B48288) derivatives, a CoMFA model indicated that steric properties of substituents played a more significant role than electrostatic properties in determining inhibitory activity. mdpi.com Such models can validate transporter-ligand docking poses and provide predictive power for designing new molecules with desired selectivity profiles. acs.org The insights from these QSAR analyses on related amphetamine derivatives are crucial for predicting the effects of structural modifications to the etilamfetamine scaffold.

Advanced Analytical Methodologies for Enantiomeric Characterization of Etilamfetamine in Research Contexts

Enantiomer-Specific Chromatographic Separation Techniques

Chromatographic techniques are the cornerstone of enantiomeric separation. By employing a chiral environment, either in the stationary phase or through derivatization, the differential interactions between the enantiomers and the chiral selector allow for their separation.

Chiral Stationary Phases in Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds like amphetamines. For enantiomeric separation, chiral stationary phases (CSPs) are employed within the GC column. These are typically based on cyclodextrin (B1172386) derivatives. nih.govpatsnap.com For instance, a study on the enantioseparation of 35 amphetamine derivatives utilized a Chiraldex™ G-PN column, which is coated with a permethylated β-cyclodextrin. To enhance volatility for GC analysis, the amphetamines were derivatized with trifluoroacetic anhydride (B1165640) (TFAA). patsnap.com This approach achieved baseline separation for seven and partial separation for sixteen of the trifluoroacetylated amphetamines. patsnap.com

While direct analysis on a chiral column is a common approach, an alternative method involves derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. sigmaaldrich.com However, the direct method using CSPs is often preferred to avoid the complexities of derivatization reactions. jfda-online.com

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Chiral Resolution

Ultra-high performance liquid chromatography (UHPLC) offers high resolution and speed, and when coupled with tandem mass spectrometry (MS/MS), it provides excellent sensitivity and selectivity. For the chiral resolution of amphetamines, UHPLC methods often utilize chiral stationary phases based on polysaccharides or macrocyclic glycopeptides. nih.govsigmaaldrich.com

A study detailing the enantiomer-specific analysis of amphetamine in various biological matrices employed a UHPLC-MS/MS system with a chiral column (InfinityLab Poroshell 120 Chiral-V). nih.gov Isocratic elution with a mobile phase of methanol (B129727) containing 0.1% acetic acid and 0.005% ammonia (B1221849) successfully separated the enantiomers. nih.gov Another method for the chiral separation of amphetamine and methamphetamine enantiomers utilized a chiral stationary phase based on the macrocyclic glycopeptide vancomycin (B549263) (Astec® CHIROBIOTIC® V2), which is particularly effective for separating amines. sigmaaldrich.com

The selection of the mobile phase is crucial for achieving optimal separation. For instance, in the analysis of amphetamine enantiomers, a mobile phase consisting of methanol with acetic acid and ammonium (B1175870) hydroxide (B78521) additives in a polar ionic mode provided the best limit of quantification and resolution. sigmaaldrich.com

Supercritical Fluid Chromatography (SFC) Applications for Enantiomeric Analysis

Supercritical fluid chromatography (SFC) has emerged as a rapid and efficient technique for chiral separations. nih.gov It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, which offers low viscosity and high diffusivity, leading to faster separations compared to liquid chromatography. nih.gov

Several studies have demonstrated the utility of UHPSFC-MS/MS for the enantiomeric separation of amphetamines in biological samples like urine and serum. nih.govnih.gov These methods typically employ a chiral column, such as Chiralpak AD-3, with a mobile phase consisting of CO2 and a modifier like 2-propanol with an additive such as cyclohexylamine (B46788) or ammonium hydroxide. nih.govnih.gov Run times are often short, in the range of 4 to 6 minutes. nih.govnih.gov SFC has proven to be a reliable tool for distinguishing between the intake of different enantiomeric compositions of amphetamines. nih.govnih.gov

| Technique | Chiral Selector/Column | Mobile Phase/Conditions | Application | Reference |

| GC-MS | Chiraldex™ G-PN (permethylated β-cyclodextrin) | Temperature gradient, TFAA derivatization | Enantioseparation of amphetamine derivatives | patsnap.com |

| UHPLC-MS/MS | InfinityLab Poroshell 120 Chiral-V | Isocratic elution with methanol, acetic acid, and ammonia | Enantiomer-specific analysis of amphetamine in biological matrices | nih.gov |

| UHPLC-MS/MS | Astec® CHIROBIOTIC® V2 (vancomycin) | Methanol:water with acetic acid and ammonium hydroxide | Chiral analysis of methamphetamine and amphetamine | sigmaaldrich.com |

| UHPSFC-MS/MS | Chiralpak AD-3 | CO2 and 0.2% cyclohexylamine in 2-propanol | Enantiomeric separation of amphetamine in urine | nih.gov |

| UHPSFC-MS/MS | Chiralpak AD-3 | CO2 and 0.1% ammonium hydroxide in 2-propanol/methanol | Enantiomeric separation of amphetamine in serum | nih.gov |

Diastereomeric Derivatization Strategies for Enhanced Enantioseparation

An alternative to using a chiral stationary phase is the conversion of enantiomers into diastereomers through a reaction with a chiral derivatizing reagent (CDR). These diastereomers possess different physicochemical properties and can be separated on a conventional achiral chromatographic column. jfda-online.commdpi.com This approach is particularly common in GC-MS analysis. nih.gov

A widely used CDR for amphetamines is (S)-(-)-N-(trifluoroacetyl)prolyl chloride (l-TPC). researchgate.netresearchgate.net The reaction of amphetamine enantiomers with l-TPC forms diastereomeric amides that can be separated by GC-MS. researchgate.net One study achieved a resolution factor (RS) of 1.69 for the separation of derivatized amphetamine diastereomers on a standard achiral column. researchgate.net Another popular reagent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), which has been successfully used for the pre-column derivatization of amphetamine and methamphetamine enantiomers prior to LC-MS/MS analysis on a C18 column. nih.govrestek.com

While effective, this indirect method has potential drawbacks. The derivatization process can be time-consuming and the optical purity of the CDR can affect the accurate determination of low levels of one enantiomer in the presence of a large excess of the other. dea.gov

| Chiral Derivatizing Reagent | Analytical Technique | Key Findings | Reference |

| (S)-(-)-N-(trifluoroacetyl)prolyl chloride (l-TPC) | GC-MS | Successful separation of amphetamine diastereomers on an achiral column with a resolution factor of 1.69. | researchgate.net |

| Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) | LC-MS/MS | Enabled chiral separation on a standard C18 column, offering a cost-effective alternative to chiral columns. | nih.govrestek.com |

| (R)-(-)-α-methoxy-α-(trifluoromethyl) phenylacetyl chloride (R-MTPCl) | GC-MS/MS | Effective for enantiomeric profiling of amphetamines in wastewater. | nih.gov |

Method Validation and Quantification Approaches for (R)-Etilamfetamine in Complex Matrices

The validation of an analytical method is crucial to ensure its reliability for its intended purpose. ich.org For the quantification of (R)-Etilamfetamine in complex biological matrices such as blood or urine, the validation process should assess several key parameters according to established guidelines like those from the International Council for Harmonisation (ICH) or the Scientific Working Group for Forensic Toxicology (SWGTOX). ich.orghpst.czeuropa.eu

Key validation parameters include:

Linearity and Range : The method should demonstrate a linear relationship between the concentration of the analyte and the instrumental response over a specified range. For amphetamine analysis, calibration curves with a correlation coefficient (r²) of ≥ 0.99 are typically considered reliable. clinmedjournals.org

Accuracy : This refers to the closeness of the measured value to the true value. It is often expressed as percent recovery. ich.org For amphetamine quantification, accuracy values between 85.3% and 108% have been reported. nih.gov

Precision : This assesses the degree of scatter between a series of measurements. It is usually expressed as the relative standard deviation (RSD) and includes repeatability (intra-day precision) and intermediate precision (inter-day precision). ich.org For amphetamine analysis, precision values of ≤11.3% have been achieved. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. ich.org For chiral amphetamine analysis in wastewater, LOD and LOQ values of 120 ng/L and 400 ng/L, respectively, have been reported. nih.gov

Specificity : The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. ich.org

Matrix Effects : The influence of co-eluting substances from the sample matrix on the ionization of the target analyte, which can lead to ion suppression or enhancement. nih.gov Internal standards are often used to compensate for matrix effects. nih.govnih.gov

Recovery : The efficiency of the extraction procedure. nih.govnih.gov

A validated UHPSFC-MS/MS method for amphetamine enantiomers in urine reported a calibration range of 50–10,000 ng/mL, with between-assay relative standard deviations of 3.7–7.6%, recovery of 92–93%, and matrix effects of 100–104% when corrected with an internal standard. nih.gov

Forensic Chemical Challenges in Enantiomeric Analysis of Novel Psychoactive Substances

The emergence of novel psychoactive substances (NPS) presents significant challenges for forensic laboratories. nih.gov These challenges are multifaceted and include the lack of available reference materials, limited toxicological and pharmacological data, and the need for validated analytical methods for their identification and quantification. nih.govbrjac.com.br

For chiral NPS like Etilamfetamine, these challenges are amplified. The synthesis of many illicit drugs often results in racemic mixtures, but the enantiomeric composition can sometimes provide clues about the synthetic route or precursor chemicals used. researchgate.net Therefore, the ability to perform enantiomeric analysis is crucial for forensic intelligence.

Key challenges include:

Lack of Reference Standards : The unavailability of certified reference materials for individual enantiomers of NPS hinders method development and validation. nih.gov

Metabolism and Stability : The metabolic pathways of many NPS are unknown, and they can be unstable in biological samples, which complicates the interpretation of analytical results. brjac.com.brresearchgate.net

Rapid Evolution of NPS : The constant emergence of new NPS requires forensic laboratories to continuously adapt and develop new analytical methods. ojp.gov

Interpretation of Findings : Without data on the specific effects of each enantiomer, the interpretation of toxicological findings is challenging. patsnap.com

The application of enantioselective analytical methods is therefore essential to not only identify the presence of a chiral NPS but also to determine the enantiomeric ratio, which can be critical for both legal and clinical purposes. mdpi.com

Future Directions in R Etilamfetamine Research

Elucidating Novel Molecular Targets and Interactions

While (R)-Etilamfetamine is known to primarily act as a releasing agent for dopamine (B1211576) and norepinephrine (B1679862), its complete interaction profile with biological systems is likely more complex. ontosight.aiwikipedia.org The potency of N-alkylated amphetamines as dopamine releasing agents is known to decrease as the N-alkyl chain length increases. wikipedia.org Future research should aim to identify and characterize previously unknown molecular targets and interaction pathways to build a comprehensive understanding of its pharmacological profile.

A primary area of investigation involves the Trace Amine-Associated Receptor 1 (TAAR1), a receptor known to be modulated by other amphetamines. areasaludbadajoz.commdpi.com Current findings on etilamfetamine's effect on TAAR1 are conflicting, with some studies suggesting it is an inactive agonist at human TAAR1 while others report partial agonism at the rat TAAR1. wikipedia.org Clarifying the specific interaction of the (R)-enantiomer with TAAR1 across different species is a critical step. Furthermore, the dopamine D3 receptor (D3R) has emerged as a significant target for developing medications for substance use disorders, with D3R antagonists and partial agonists showing promise in preclinical models. nih.govacs.org Investigating whether (R)-Etilamfetamine exhibits any affinity or efficacy at the D3R could uncover novel aspects of its mechanism and potential therapeutic applications. nih.gov

Beyond these specific receptors, broader screening against other neuronal targets is warranted. Research on analogous compounds suggests potential, though unconfirmed, interactions with histaminergic, GABAergic, orexinergic, and glutamatergic systems. acs.org A systematic screening of (R)-Etilamfetamine against a panel of these receptors could reveal a more complex pharmacological footprint than currently appreciated.

| Potential Molecular Target | Known Function & Relevance | Rationale for Future (R)-Etilamfetamine Research |

| Trace Amine-Associated Receptor 1 (TAAR1) | Modulates monoamine transporter function and neuronal firing; a target for amphetamines. areasaludbadajoz.commdpi.com | To resolve conflicting reports and precisely characterize the stereospecific interaction and functional activity of (R)-Etilamfetamine at hTAAR1. wikipedia.org |

| Dopamine D3 Receptor (D3R) | Implicated in reward, cognition, and emotion; a key target in addiction pharmacotherapy. nih.govacs.org | To determine if (R)-Etilamfetamine has any affinity or functional activity (antagonist, partial agonist) at D3R, which could modulate its psychostimulant effects. |

| Vesicular Monoamine Transporter 2 (VMAT2) | Packages neurotransmitters into vesicles for release; a target for other stimulants. areasaludbadajoz.com | To investigate if (R)-Etilamfetamine interacts with VMAT2, which would represent a key mechanistic step beyond its action at plasma membrane transporters. |

| Additional Neuronal Systems (e.g., Histaminergic, Orexinergic) | These systems are involved in wakefulness, arousal, and motivation and can be modulated by other stimulants. acs.org | To conduct broad receptor profiling to identify any "off-target" effects that may contribute to the overall pharmacological profile of (R)-Etilamfetamine. |

Application of Computational Chemistry and Molecular Dynamics in Stereoselective Drug Design

Computational chemistry and molecular dynamics (MD) simulations are indispensable tools for modern drug discovery, offering high-resolution insights into molecular interactions that are often unattainable through experimental methods alone. acs.orguzh.ch These approaches are particularly crucial for understanding and designing stereoselective drugs like (R)-Etilamfetamine, where subtle differences in the three-dimensional arrangement of atoms can lead to significant variations in pharmacological activity. semanticscholar.orgnih.gov

A major challenge in designing ligands for monoamine transporters such as the dopamine transporter (DAT) is the limited availability of resolved 3D structures, which hampers rational drug design. semanticscholar.orgmdpi.com MD simulations can help overcome this by generating ensembles of receptor conformations, providing a more dynamic and realistic view of the binding pocket. mdpi.comresearchgate.net For (R)-Etilamfetamine, MD simulations can model its binding and unbinding from DAT and NET, revealing the precise molecular interactions that determine its potency and selectivity. This can help explain structure-activity relationships, such as why increasing N-alkyl chain length in amphetamines reduces their activity. wikipedia.org

Future efforts should focus on using advanced computational methods to guide the design of novel analogues of (R)-Etilamfetamine with tailored properties. Techniques like free-energy perturbation and steered MD can predict the binding affinity and kinetics of new molecules before they are synthesized. acs.org Furthermore, methods such as Quantum-Guided Molecular Mechanics (Q2MM) can be employed to create transition state force fields, which are powerful for accurately predicting the stereochemical outcomes of reactions, aiding in the synthesis of specific enantiomers. rsc.org By generating large libraries of virtual compounds with defined stereochemistry and screening them in silico, researchers can prioritize the synthesis of molecules with the most promising predicted activity profiles, accelerating the discovery process. mdpi.comnih.gov

| Computational Method | Application in Drug Design | Relevance for (R)-Etilamfetamine |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms over time to study protein flexibility, ligand binding pathways, and conformational changes. mdpi.comresearchgate.net | To model the dynamic interaction of (R)-Etilamfetamine with monoamine transporters (DAT, NET), elucidating the structural basis for its stereospecific activity. |

| Homology Modeling | Predicts the 3D structure of a target protein based on the known structure of a related protein. nih.gov | To create reliable models of the human dopamine transporter (DAT), which lacks a high-resolution crystal structure, using templates like the serotonin (B10506) transporter (hSERT). semanticscholar.orgmdpi.com |

| Virtual High-Throughput Screening (vHTS) | Screens large databases of virtual compounds against a target protein to identify potential hits. nih.gov | To screen libraries of (R)-Etilamfetamine analogues to identify novel structures with potentially improved selectivity or different activity profiles. |

| Quantum-Guided Molecular Mechanics (Q2MM) | Derives force fields for transition states to predict the stereoselectivity of chemical reactions. rsc.org | To guide the asymmetric synthesis of novel chiral analogues, ensuring the desired enantiomer is produced efficiently. |

| Free Energy Perturbation (FEP) | Calculates the relative binding free energies of different ligands to a target, predicting changes in potency. acs.org | To predict how modifications to the (R)-Etilamfetamine structure would impact its binding affinity to various targets, guiding lead optimization. |

Development of Advanced Preclinical Models for Understanding Chiral Psychostimulant Mechanisms

Preclinical animal models are fundamental for translating basic scientific discoveries into potential therapeutic applications. nih.gov For chiral psychostimulants, it is not sufficient to simply use general models of stimulant activity. It is imperative to develop and utilize advanced models that are sensitive to the distinct behavioral and neurochemical effects produced by individual enantiomers. nih.gov Research has shown that the R- and S-enantiomers of psychostimulants can have vastly different effects, underscoring the need for stereospecific preclinical investigation. mdpi.comnih.gov

Future research should move beyond traditional behavioral assays, such as simple locomotor activity tests, toward more complex models that can dissect the nuanced effects of (R)-Etilamfetamine. This includes developing models that assess higher-order cognitive functions, motivation, and social behavior, which are known to be affected by chronic stimulant use. jneurosci.orgnih.gov For instance, employing models that can differentiate between drug-seeking and drug-taking behavior, or tasks that measure cognitive flexibility and impulsivity, will provide a more detailed picture of the compound's effects.

Furthermore, the integration of advanced technologies into these models is crucial. The use of in vivo microdialysis or fiber photometry in freely moving animals can provide real-time measurement of neurotransmitter release in specific brain circuits during behavioral tasks. This would allow researchers to directly correlate the stereospecific effects of (R)-Etilamfetamine on dopamine and norepinephrine dynamics with behavioral outcomes. Similarly, the use of nonhuman primates equipped with telemetry devices can offer critical data on cardiovascular and other physiological responses in a model more closely related to humans. acs.org The development of genetically modified animal models, such as those with specific transporters or receptors knocked out or altered, will also be invaluable for confirming the precise molecular targets responsible for the actions of (R)-Etilamfetamine. nih.gov

| Preclinical Model Type | Purpose | Advancement for Chiral Psychostimulant Research |

| Behavioral Assays | Assess effects on locomotion, reward (self-administration, conditioned place preference), and cognition. nih.govpnas.org | Develop more complex behavioral paradigms that are sensitive to stereoisomeric differences in effects on motivation, impulsivity, and executive function. |

| In Vivo Neurochemical Monitoring | Measures real-time changes in neurotransmitter levels in specific brain regions using techniques like microdialysis or fiber photometry. | To directly link the administration of (R)-Etilamfetamine to specific patterns of dopamine/norepinephrine release in key brain areas (e.g., nucleus accumbens, prefrontal cortex) during behavior. |

| Non-Human Primate (NHP) Models | Provide a more translationally relevant model for complex behaviors and physiological monitoring (e.g., cardiovascular effects via telemetry). acs.org | To assess the integrated physiological and behavioral effects of (R)-Etilamfetamine in a system with high homology to humans. |

| Genetically Engineered Models | Utilize animals with specific genes altered (e.g., knockout/knock-in) to probe the necessity of a particular molecular target. nih.gov | To definitively confirm the role of targets like DAT, NET, or TAAR1 in mediating the specific effects of the (R)-enantiomer versus its S-counterpart or the racemate. |

| Developmental Exposure Models | Investigate the long-term consequences of drug exposure during specific life stages, such as peri-adolescence. nih.gov | To understand if exposure to (R)-Etilamfetamine during critical developmental windows produces unique and lasting neurobehavioral changes. |

Q & A

Basic Research Questions

Q. What structural and stereochemical features of (R)-Etilamfetamine determine its pharmacological activity?

- Methodological Answer : The (R)-enantiomer’s activity is influenced by its ethyl substitution on the amphetamine backbone, which alters lipophilicity and blood-brain barrier penetration. Key methodologies include:

- Chiral chromatography (e.g., HPLC with chiral stationary phases) to isolate enantiomers .

- Receptor binding assays (e.g., radioligand displacement in transfected HEK cells) to compare affinity at dopamine/norepinephrine transporters .

- Data Table : Comparative binding affinity (Ki) of (R)- vs. (S)-Etilamfetamine at monoamine transporters (hypothetical example):

| Transporter | (R)-Etilamfetamine (Ki, nM) | (S)-Etilamfetamine (Ki, nM) |

|---|---|---|

| DAT | 120 ± 15 | 450 ± 30 |

| NET | 85 ± 10 | 220 ± 25 |

Q. How is (R)-Etilamfetamine classified in controlled substance regulations, and what implications does this have for research compliance?

- Methodological Answer :

- Regulatory sourcing : Consult national databases (e.g., China’s 2013 Psychotropic Drug List , U.S. DEA schedules) to verify legal status.

- Ethical protocols : Submit detailed compound handling plans to institutional review boards (IRBs), emphasizing secure storage and disposal .

Q. What animal models are appropriate for studying (R)-Etilamfetamine’s acute behavioral effects?

- Methodological Answer :

- Rodent locomotor assays : Dose-response studies in open-field tests, with video tracking software (e.g., EthoVision) to quantify hyperactivity .

- Self-administration paradigms : Fixed-ratio schedules to assess reinforcing properties in rats, paired with plasma level monitoring via LC-MS/MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported neuroadaptive responses to (R)-Etilamfetamine across species?

- Methodological Answer :

- Comparative meta-analysis : Use PRISMA guidelines to systematically evaluate interspecies differences in glutamate receptor modulation .

- Interspecies pharmacokinetic modeling : Allometric scaling of clearance rates to adjust doses between rodents and primates .

Q. What experimental designs mitigate confounding factors in longitudinal studies of (R)-Etilamfetamine’s neurotoxicity?

- Methodological Answer :

- Stratified sampling : Control for polydrug use via hair toxicology screening .

- Multi-omics integration : Pair transcriptomic (RNA-seq) and metabolomic (NMR) profiles in post-mortem brain tissue to identify biomarkers .

Q. How should enantiomeric purity be validated in pharmacokinetic studies of (R)-Etilamfetamine?

- Methodological Answer :

- Chiral resolution : Use supercritical fluid chromatography (SFC) with polar organic modifiers to achieve >99% enantiomeric excess .

- Isotopic labeling : Synthesize deuterated (R)-Etilamfetamine as an internal standard for LC-MS quantification .

Data Contradiction Analysis

Q. Why do dependency risk estimates for (R)-Etilamfetamine vary between epidemiological and preclinical studies?

- Methodological Answer :

- Adjustment for polydrug use : Apply modified FINER criteria to isolate (R)-Etilamfetamine-specific effects in human cohorts .

- Standardized dependency metrics : Cross-reference animal self-administration data with human equivalency tables (e.g., 1g Etilamfetamine ≈ 0.025g heroin ).

Methodological Frameworks

Q. What frameworks guide hypothesis formulation for (R)-Etilamfetamine’s mechanism of action?

- Answer :

- PICO Framework : Define Population (e.g., dopaminergic neurons), Intervention (dose range), Comparison (S-enantiomer), Outcome (calcium influx) .

- FINER Criteria : Ensure feasibility by piloting microdialysis in awake rodents before large-scale trials .

Data Management & Reporting

Q. How should researchers document (R)-Etilamfetamine’s synthesis and handling for reproducibility?

- Methodological Answer :

- Electronic lab notebooks (ELNs) : Record reaction conditions (e.g., solvent purity, temperature) in standardized templates .

- FAIR principles : Deposit raw NMR spectra and chromatograms in repositories like Zenodo with DOIs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.